1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a benzyloxy group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group
Mechanism of Action
Target of Action
Pyrrolidines, a class of compounds that “1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid” belongs to, are often involved in neurological processes. They can act on various targets in the nervous system, including neurotransmitter receptors and transporters .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound acts on a neurotransmitter receptor, it might either enhance or inhibit the receptor’s activity, leading to changes in neural signaling .
Biochemical Pathways
Pyrrolidines can be involved in various biochemical pathways, depending on their specific structures and targets. They might affect the synthesis or degradation of neurotransmitters, or the signaling pathways initiated by neurotransmitter receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “this compound” would depend on factors like its size, polarity, and stability. Pyrrolidines, in general, are relatively small and stable, which might allow them to cross biological barriers like the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action. If it affects neural signaling, it might lead to changes in behavior, cognition, or other neurological functions .
Action Environment
Environmental factors like temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH values might affect the compound’s charge and, therefore, its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a suitable pyrrolidine derivative with benzyl alcohol under specific conditions. One common method involves the protection of the pyrrolidine nitrogen, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step usually involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 1-(Benzyloxy)-5-oxopyrrolidine-2-carboxylic acid
Uniqueness: 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the benzyloxy group and the ketone functionality on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHLEMSQSCONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760696 | |
Record name | 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40760696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99940-64-4 | |
Record name | 1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40760696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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